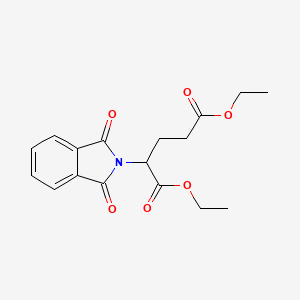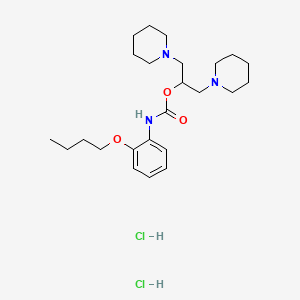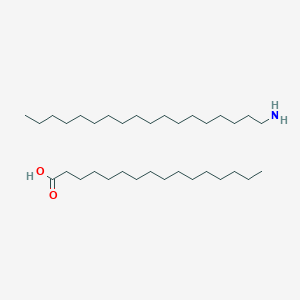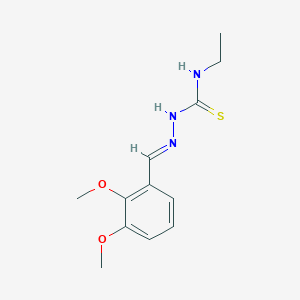
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxoisoindole moiety attached to a pentanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate typically involves the reaction of phthalic anhydride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxoisoindole moiety to a dihydroisoindole derivative.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioic acid.
Reduction: Formation of diethyl 2-(1,3-dihydroisoindol-2-yl)pentanedioate.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate involves its interaction with specific molecular targets. The dioxoisoindole moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-(1,3-dioxoisoindol-2-yl)butanedioate
- Diethyl 2-(1,3-dioxoisoindol-2-yl)hexanedioate
- Diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate
Uniqueness
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
14344-43-5 |
|---|---|
Molekularformel |
C17H19NO6 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate |
InChI |
InChI=1S/C17H19NO6/c1-3-23-14(19)10-9-13(17(22)24-4-2)18-15(20)11-7-5-6-8-12(11)16(18)21/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
VABJYLNCNZJJPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)

![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)



![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)
![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)




![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
